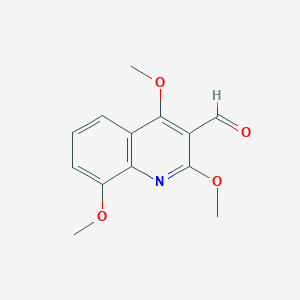![molecular formula C15H18N2O B11869172 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)
1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole typically involves the following steps:
Formation of the Cyclohexyloxyphenyl Intermediate: This step involves the reaction of cyclohexanol with a phenyl halide under basic conditions to form the cyclohexyloxyphenyl intermediate.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with formamide or other suitable reagents to form the imidazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole can be compared with other imidazole derivatives such as:
1-[4-(Methoxy)phenyl]-1H-Imidazole: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
1-[4-(Ethoxy)phenyl]-1H-Imidazole: Contains an ethoxy group, leading to different chemical and biological properties.
1-[4-(Butoxy)phenyl]-1H-Imidazole: Features a butoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(4-cyclohexyloxyphenyl)imidazole |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14(5-3-1)18-15-8-6-13(7-9-15)17-11-10-16-12-17/h6-12,14H,1-5H2 |
InChI Key |
TYLDHRXPOVGESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)

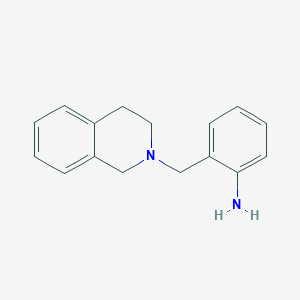

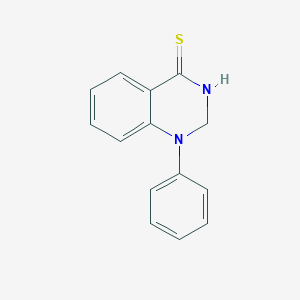
![5-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11869130.png)
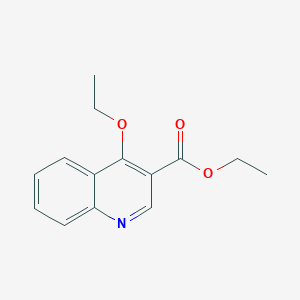

![5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869143.png)
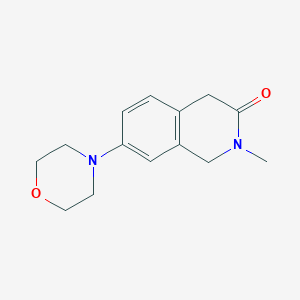
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)
